3-[(4'-Chloro-1-naphthyloxy)methyl]phenylboronic acid 3-[(4'-Chloro-1-naphthyloxy)methyl]phenylboronic acid
Brand Name: Vulcanchem
CAS No.: 1257648-77-3
VCID: VC0037367
InChI: InChI=1S/C18H16BClO3/c20-17-8-9-18(16-7-2-1-6-15(16)17)23-11-10-13-4-3-5-14(12-13)19(21)22/h1-9,12,21-22H,10-11H2
SMILES: B(C1=CC(=CC=C1)CCOC2=CC=C(C3=CC=CC=C32)Cl)(O)O
Molecular Formula: C18H16BClO3
Molecular Weight: 326.583

3-[(4'-Chloro-1-naphthyloxy)methyl]phenylboronic acid

CAS No.: 1257648-77-3

Cat. No.: VC0037367

Molecular Formula: C18H16BClO3

Molecular Weight: 326.583

* For research use only. Not for human or veterinary use.

3-[(4'-Chloro-1-naphthyloxy)methyl]phenylboronic acid - 1257648-77-3

Specification

CAS No. 1257648-77-3
Molecular Formula C18H16BClO3
Molecular Weight 326.583
IUPAC Name [3-[2-(4-chloronaphthalen-1-yl)oxyethyl]phenyl]boronic acid
Standard InChI InChI=1S/C18H16BClO3/c20-17-8-9-18(16-7-2-1-6-15(16)17)23-11-10-13-4-3-5-14(12-13)19(21)22/h1-9,12,21-22H,10-11H2
Standard InChI Key GWHYATBGYANRCV-UHFFFAOYSA-N
SMILES B(C1=CC(=CC=C1)CCOC2=CC=C(C3=CC=CC=C32)Cl)(O)O

Introduction

Molecular Structure and Chemical Properties

3-[(4'-Chloro-1-naphthyloxy)methyl]phenylboronic acid is characterized by its distinctive molecular structure that features a boronic acid group (-B(OH)₂) attached to a phenyl ring at the meta position. This phenyl ring is connected to a chloro-substituted naphthalene unit via an ether linkage. The compound has the molecular formula C₁₇H₁₄BClO₃ and a molecular weight of 312.56 g/mol with CAS number 1257648-77-3.

The presence of the boronic acid group confers unique reactivity to the molecule, particularly in cross-coupling reactions. Meanwhile, the chlorine substituent on the naphthalene ring enhances its electrophilicity and provides an additional site for further functionalization. This structural arrangement distinguishes it from its isomeric counterparts that have the boronic acid group at different positions on the phenyl ring.

Comparative Analysis with Structural Isomers

The positioning of the boronic acid group significantly influences the compound's reactivity and applications. The table below compares 3-[(4'-Chloro-1-naphthyloxy)methyl]phenylboronic acid with its structural isomers:

CompoundCAS NumberSubstitution PatternMolecular Weight (g/mol)
2-[(4'-Chloro-1-naphthyloxy)methyl]phenylboronic acid1072951-65-5ortho312.6
3-[(4'-Chloro-1-naphthyloxy)methyl]phenylboronic acid1257648-77-3meta312.56
4-[(4'-Chloro-1-naphthyloxy)methyl]phenylboronic acid870778-84-0para312.6

The meta-substituted variant (position-3) offers a balance between the steric hindrance of the ortho position and the extended conjugation of the para position, potentially affecting its reactivity in coupling reactions and biological interactions.

Synthesis Methodologies

The synthesis of 3-[(4'-Chloro-1-naphthyloxy)methyl]phenylboronic acid typically employs transition metal-catalyzed reactions, particularly the Suzuki-Miyaura coupling reaction. This synthetic approach represents one of the most widely utilized methods for creating complex organoboron compounds.

General Synthetic Pathway

The synthesis generally follows a multi-step process that involves:

  • Preparation of a 4'-chloro-1-naphthyloxy intermediate

  • Coupling this intermediate with a meta-substituted phenyl precursor

  • Introduction of the boronic acid functionality through metal-catalyzed borylation

The Suzuki-Miyaura coupling reaction typically utilizes palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) in the presence of suitable bases like potassium carbonate or sodium hydroxide. The reaction conditions must be carefully controlled to achieve selective coupling and minimize side reactions.

Purification Techniques

After synthesis, purification of 3-[(4'-Chloro-1-naphthyloxy)methyl]phenylboronic acid typically involves:

  • Column chromatography using silica gel with appropriate solvent systems

  • Recrystallization from suitable solvents to enhance purity

  • Analytical verification through techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis

Chemical Reactivity and Transformations

3-[(4'-Chloro-1-naphthyloxy)methyl]phenylboronic acid exhibits diverse reactivity patterns typical of boronic acid derivatives, making it a versatile building block in chemical synthesis.

Key Reaction Types

The compound undergoes various chemical transformations, including:

  • Oxidation Reactions: The boronic acid moiety can be oxidized to yield the corresponding phenol derivatives, often using hydrogen peroxide or other oxidizing agents.

  • Reduction Reactions: Under appropriate conditions, the compound can undergo reduction to form alcohols or hydrocarbons.

  • Substitution Reactions: The boronic acid group can be displaced by nucleophiles in the presence of suitable catalysts, leading to functionalized products.

  • Suzuki-Miyaura Coupling: Perhaps the most significant application, this reaction enables carbon-carbon bond formation between the boronic acid and various halides or pseudohalides in the presence of palladium catalysts.

Mechanism of Suzuki-Miyaura Coupling

In Suzuki-Miyaura coupling reactions, 3-[(4'-Chloro-1-naphthyloxy)methyl]phenylboronic acid participates in a catalytic cycle involving:

  • Oxidative addition of an aryl halide to the palladium catalyst

  • Transmetalation, where the organic group from the boronic acid transfers to the palladium complex

  • Reductive elimination to form the new carbon-carbon bond and regenerate the catalyst

This mechanistic pathway makes the compound particularly valuable in synthesizing complex molecules with specific substitution patterns.

Applications in Scientific Research

3-[(4'-Chloro-1-naphthyloxy)methyl]phenylboronic acid has found diverse applications across multiple scientific disciplines, primarily due to its versatile reactivity profile.

Organic Synthesis Applications

In organic synthesis, the compound serves as an important building block for creating complex molecular architectures. Its utility in Suzuki-Miyaura coupling enables the construction of sophisticated carbon frameworks that would be challenging to access through alternative routes. The presence of both the boronic acid and the chloro-naphthyl moieties provides multiple sites for selective functionalization.

Medicinal Chemistry Research

In medicinal chemistry, 3-[(4'-Chloro-1-naphthyloxy)methyl]phenylboronic acid and related compounds are utilized as starting materials for developing therapeutic candidates. The boronic acid functional group can interact with biological targets through hydrogen bonding and potential covalent interactions with nucleophilic residues in proteins.

Protein Degrader Development

A particularly significant application lies in the development of protein degraders. Similar compounds in this class serve as building blocks for synthesizing proteolysis-targeting chimeras (PROTACs) and related molecules designed to selectively degrade disease-causing proteins. These therapeutic approaches represent cutting-edge strategies in drug discovery, particularly for targets previously considered "undruggable."

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and purity of 3-[(4'-Chloro-1-naphthyloxy)methyl]phenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable structural information through:

  • ¹H NMR: Expected to show characteristic signals for aromatic protons of both the phenyl and naphthyl rings, methylene protons of the ether linkage, and the protons of the boronic acid group.

  • ¹³C NMR: Would display signals corresponding to the aromatic carbons, the methylene carbon, and the carbon bearing the boronic acid group.

  • ¹¹B NMR: Useful for confirming the presence and environment of the boron atom.

Mass Spectrometry

Mass spectrometry would typically show the molecular ion peak corresponding to the molecular weight of 312.56 g/mol, along with characteristic fragmentation patterns that could include loss of the boronic acid group, cleavage of the ether linkage, or fragmentation of the aromatic systems.

Future Research Directions

Research involving 3-[(4'-Chloro-1-naphthyloxy)methyl]phenylboronic acid continues to evolve, with several promising avenues for future investigation.

Advanced Synthetic Applications

Further exploration of this compound in more complex synthetic sequences could yield novel molecular architectures with unique properties. Development of more efficient and selective coupling methodologies specific to this compound could enhance its utility in organic synthesis.

Expanded Therapeutic Applications

Additional research into the biological activities of 3-[(4'-Chloro-1-naphthyloxy)methyl]phenylboronic acid might reveal new therapeutic applications beyond cancer and antimicrobial treatments. Investigating its interactions with various enzymes and receptors could identify unexpected biological targets.

Structure Optimization

Systematic modification of the compound's structure could generate derivatives with enhanced properties for specific applications. Variations in the position of substituents, the nature of the linking group, or the identity of the aromatic systems could yield compounds with improved activity or selectivity profiles.

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